molecular formula C27H32ClFN4O5 B579955 Pontin reptin inhibitor CAS No. 1805818-06-7

Pontin reptin inhibitor

Cat. No. B579955
M. Wt: 547.024
InChI Key: ZSYKGPNNAONUMF-UHFFFAOYSA-N
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Description

Pontin (also known as RUVBL1) and Reptin (also known as RUVBL2) are highly conserved ATPases of the AAA+ (ATPases Associated with various cellular Activities) superfamily . They are implicated in various biological processes crucial for oncogenesis . Their overexpression has been observed in multiple human cancers .


Molecular Structure Analysis

Pontin and Reptin form a hetero-dodecamer, which is a double ring structure . They belong to the AAA+ superfamily, characterized by having the conserved Walker A and Walker B motifs, which are involved in ATP binding and hydrolysis .


Chemical Reactions Analysis

Pontin and Reptin are involved in various cellular processes. In the nucleus, they participate in the TIP60 and INO80 complexes important for chromatin remodeling . They modulate the transcriptional activities of proto-oncogenes such as MYC and β-catenin . They also associate with proteins involved in DNA damage repair .

Scientific Research Applications

  • Role in Cancer and Potential as Anticancer Targets : Pontin and Reptin are involved in pathophysiology, particularly in cancer. They are considered potential targets for anticancer drugs, as small chemical inhibitors have shown anti-tumor effects in animal models (Matias et al., 2015).

  • Diverse Cellular Functions and Signaling Pathways : These proteins are part of the AAA+ ATPases family and are implicated in various cellular activities, including cellular energetic metabolism, transcription, chromatin remodeling, and DNA damage response. Understanding their roles could help in developing therapeutic interventions (Rosenbaum et al., 2013).

  • Multiple Roles in Carcinogenesis : Studies suggest that Pontin and Reptin are implicated in transcriptional regulation, DNA damage repair, telomerase activity, and interacting with oncogenes like beta-catenin and c-myc, indicating their significant roles in human cancers (Huber et al., 2008).

  • Regulation of Transcription : Pontin and Reptin are involved in transcriptional control, where they reside in different multiprotein complexes and function independently and interdependently. Their roles in regulating transcriptional targets of Myc and beta-catenin are particularly notable (Gallant, 2007).

  • Involvement in Cellular Physiology and Cancer Etiology : Overexpression of Pontin and Reptin has been observed in multiple cancer types. They participate in chromatin remodeling complexes and modulate transcriptional activities of proto-oncogenes. They are also involved in DNA damage repair and cell cycle progression, highlighting their importance in cancer diagnosis and therapy (Mao & Houry, 2017).

  • Role in Telomerase Biogenesis : Pontin and Reptin are important for telomerase biogenesis, which is crucial for cellular senescence, aging, and cancer. This finding opens new avenues for therapeutic drug development in human diseases (Baek, 2008).

Safety And Hazards

Due to their various roles in carcinogenesis, Pontin and Reptin are proving to be important biomarkers for diagnosis and prognosis of various cancers . When the two ATPases localize to the cytoplasm, they were reported to promote cancer cell invasion and metastasis .

Future Directions

Given their involvement in various cancers, Pontin and Reptin are current targets for the development of new therapeutic anticancer drugs . Further studies are needed to understand how Pontin and Reptin, which are part of the same complexes, achieve specificity in transcriptional regulation .

properties

IUPAC Name

5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClFN4O5/c1-6-38-22-13-20(29)19(28)12-18(22)25(35)30-16-27(2,3)14-23(34)31-24-21(15-37-5)32(4)33(26(24)36)17-10-8-7-9-11-17/h7-13H,6,14-16H2,1-5H3,(H,30,35)(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYKGPNNAONUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)COC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-ethoxy-4-fluoro-N-(4-((5-(methoxymethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-2,2-dimethyl-4-oxobutyl)benzamide

Citations

For This Compound
1
Citations
KC Park, JH Park, SH Baek, KI Kim - Biochimica et Biophysica Acta (BBA) …, 2020 - Elsevier
… A Pontin/Reptin inhibitor developed from another group (Daiichi-Sankyo Co. LTD) also inhibited tumor growth in vitro and in a xenograft model of human cancer cells (Patent …
Number of citations: 4 www.sciencedirect.com

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